4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)
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Overview
Description
4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) is an organic compound characterized by its complex structure consisting of multiple phenyl rings connected through an ethene bridge. This compound is known for its unique properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4’- (2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of carboxylic acids.
4,4’- (2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): Similar structure but with bromine atoms instead of carboxylic acids.
Uniqueness
4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) is unique due to its specific combination of phenyl rings and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[4-[1-[4-(4-carboxyphenyl)phenyl]-2,2-diphenylethenyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28O4/c41-39(42)35-23-15-29(16-24-35)27-11-19-33(20-12-27)38(37(31-7-3-1-4-8-31)32-9-5-2-6-10-32)34-21-13-28(14-22-34)30-17-25-36(26-18-30)40(43)44/h1-26H,(H,41,42)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPAUAFNKHJNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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